
3-Bromo-4-methylpent-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methylpent-3-en-2-ol is an organic compound with the molecular formula C₆H₁₁BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpent-3-en-2-ol typically involves the bromination of 4-methylpent-3-en-2-ol. This reaction can be carried out using bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of 3-bromo-4-methylpentan-2-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-bromo-4-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methylpent-3-en-2-ol finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-methylpent-4-en-2-ol
- 3-Penten-2-ol, 3-bromo-4-methyl
Comparison: 3-Bromo-4-methylpent-3-en-2-ol is unique due to the specific positioning of the bromine atom and the double bond, which imparts distinct reactivity compared to its analogs. For instance, 4-Bromo-3-methylpent-4-en-2-ol has the bromine atom at a different position, leading to variations in its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
247228-72-4 |
|---|---|
Molekularformel |
C6H11BrO |
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
3-bromo-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h5,8H,1-3H3 |
InChI-Schlüssel |
SZAGXWBOMWMFOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C(C)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



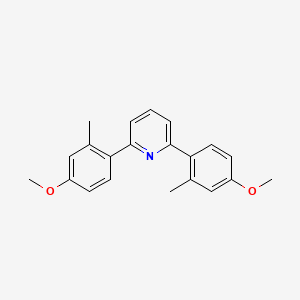
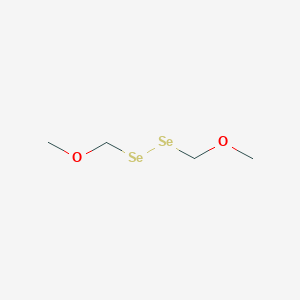
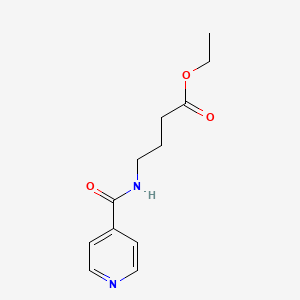
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
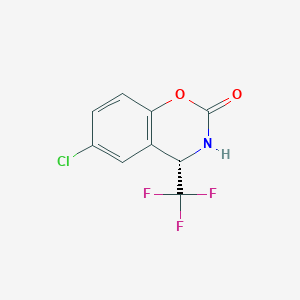
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
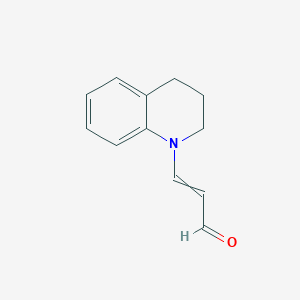



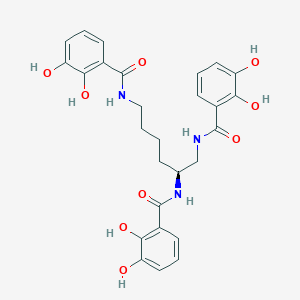
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)
